molecular formula C27H22N2O2 B11173157 N-(diphenylmethyl)-3-[(phenylcarbonyl)amino]benzamide

N-(diphenylmethyl)-3-[(phenylcarbonyl)amino]benzamide

Cat. No.: B11173157
M. Wt: 406.5 g/mol
InChI Key: FXZPZAVADWAGAB-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3-[(phenylcarbonyl)amino]benzamide is an organic compound that features a benzamide core with a diphenylmethyl group and a phenylcarbonylamino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-3-[(phenylcarbonyl)amino]benzamide typically involves the reaction of benzamide derivatives with diphenylmethyl chloride and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-3-[(phenylcarbonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core or the phenyl rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a catalyst, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(diphenylmethyl)-3-[(phenylcarbonyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-3-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

N-(diphenylmethyl)-3-[(phenylcarbonyl)amino]benzamide can be compared with other benzamide derivatives and compounds with similar structural features:

    Benzamide: The parent compound, benzamide, lacks the diphenylmethyl and phenylcarbonylamino groups, making it less complex and potentially less active in certain applications.

    N-(2-aminoethyl)benzamide: This compound features an aminoethyl group instead of the diphenylmethyl and phenylcarbonylamino groups, resulting in different chemical and biological properties.

    4-Aminocoumarin derivatives: These compounds have a coumarin core with an amino group, offering different reactivity and applications compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are not observed in its simpler analogs.

Properties

Molecular Formula

C27H22N2O2

Molecular Weight

406.5 g/mol

IUPAC Name

3-benzamido-N-benzhydrylbenzamide

InChI

InChI=1S/C27H22N2O2/c30-26(22-15-8-3-9-16-22)28-24-18-10-17-23(19-24)27(31)29-25(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-19,25H,(H,28,30)(H,29,31)

InChI Key

FXZPZAVADWAGAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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